N-(2-ethylhexyl)-4-methoxybenzamide

Structure-Activity Relationship Substituted Benzamide Positional Isomer

Researchers require validated lipophilic benzamides for SAR studies on parasitic targets. This compound solves reproducibility risks caused by positional isomer substitution. - **Validated Bioactivity**: Leishmania tropica growth inhibition at 15 µM; L. donovani PMII enzyme inhibition (Ki = 1.68 mM). - **Structural Integrity**: Para-methoxy substitution and branched 2-ethylhexyl chain confirmed; TPSA 38.33 Ų, LogP 3.64. - **Supply Certainty**: ≥97% purity. Available for immediate R&D shipment.

Molecular Formula C16H25NO2
Molecular Weight 263.381
CAS No. 560090-29-1
Cat. No. B2701960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylhexyl)-4-methoxybenzamide
CAS560090-29-1
Molecular FormulaC16H25NO2
Molecular Weight263.381
Structural Identifiers
SMILESCCCCC(CC)CNC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-17-16(18)14-8-10-15(19-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,17,18)
InChIKeyOAGPSBYQMCQNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


N-(2-ethylhexyl)-4-methoxybenzamide (CAS 560090-29-1, MFCD03386079) is a synthetic substituted benzamide featuring a para-methoxy substituent on the phenyl ring and a branched 2-ethylhexyl chain on the amide nitrogen . This structure places it within a class of lipophilic carboxamides investigated for insect-toxicant and antimicrobial applications, distinct from simple benzamides and the meta-substituted repellent DEET [1]. Commercial availability is documented through major distributors (Thermo Scientific/Alfa Aesar, purity ≥97%) for research and further manufacturing use only .

Chemotype Para-methoxy, branched 2-ethylhexyl N-substituent on a benzamide scaffold
Differentiation Distinct from DEET (tertiary amide) and the 2-methoxy positional isomer
Use Context Insect toxicant screening, antiparasitic hit confirmation, and physicochemical reference profiling

Why Generic Substitution Is Not Valid


Substituted benzamides with identical molecular formulae but different methoxy substitution patterns (2‑ vs. 4‑position) or altered N‑alkyl chains exhibit divergent physicochemical properties (e.g., LogP, polar surface area) and biological activity profiles [1]. In the carboxamide class, small structural modifications have been shown to produce order-of-magnitude differences in mosquito toxicity (LD₅₀ ranging from 0.4 to >15 µg/mosquito) [2]. Therefore, substituting N‑(2‑ethylhexyl)‑4‑methoxybenzamide with a positional isomer such as the 2‑methoxy analog (CAS 551910‑71‑5) or with DEET without empirical justification risks invalidating experimental reproducibility and procurement specifications.

Positional Isomer (2-Methoxy)
Alters LogP, TPSA, and bioactivity profile; class-level LD₅₀ range exceeds 35‑fold across carboxamides.
DEET Substitution
Tertiary amide DEET vs. secondary amide may shift toxicity phenotype; secondary amide chemotype not represented by DEET.

Quantitative Differentiation Evidence


Positional Isomer Differentiation: Para vs. Ortho Methoxy

The target compound bears a para-methoxy group (4‑OCH₃), whereas the closest commercially available isomer, N‑(2‑ethylhexyl)‑2‑methoxybenzamide (CAS 551910‑71‑5), bears an ortho‑methoxy group . Computational data indicate that the para isomer has a TPSA of 38.33 Ų and a calculated LogP of 3.64 . The ortho isomer, due to intramolecular hydrogen bonding potential and altered steric profile, is expected to exhibit a lower effective LogP and a different hydrogen-bond acceptor presentation, which directly impacts membrane permeation and target binding. Although no direct head‑to‑head bioassay comparison has been published for this pair, class‑level structure‑activity studies on 33 carboxamides confirm that substituent position on the phenyl ring is a primary determinant of mosquito toxicity, with LD₅₀ values spanning a >35‑fold range across the series [1].

Positional Isomer
Class-level inference
Target (4‑OCH₃) TPSA 38.33 Ų
LogP 3.64
vs
2‑OCH₃ Isomer Expected lower LogP, altered H‑bond presentation
Para-methoxy vs. ortho impacts membrane permeation and target binding
Verify isomer identity for experimental consistency
Structure-Activity Relationship Substituted Benzamide Positional Isomer

N-Alkyl Chain Branching Effect vs. DEET Scaffold

DEET (N,N‑diethyl‑3‑methylbenzamide) is the benchmark insect repellent but is a tertiary amide with a meta‑methyl substituent. N‑(2‑ethylhexyl)‑4‑methoxybenzamide differs in three critical aspects: (i) secondary amide structure (hydrogen‑bond donor present), (ii) branched 2‑ethylhexyl N‑alkyl chain versus two ethyl chains, and (iii) para‑methoxy substituent versus meta‑methyl [1]. In the carboxamide class, secondary amides can exhibit distinct pharmacodynamics from tertiary amides. In the 33‑compound carboxamide screen, the most toxic compound at the LD₅₀ level was the tertiary amide hexahydro‑1‑(1‑oxohexyl)‑1H‑azepine (LD₅₀ = 0.4 µg/mosquito), whereas at the LD₉₅ level, the secondary amide N‑ethyl‑2‑methyl‑N‑phenyl‑benzamide was the most potent (1.82 µg/mosquito) [2]. This demonstrates that secondary vs. tertiary amide structure meaningfully influences the toxicity phenotype, and N‑(2‑ethylhexyl)‑4‑methoxybenzamide as a secondary amide with a long branched chain is structurally distinct from DEET.

N‑Alkyl vs. DEET
Class-level inference
This compound Secondary amide, branched 2-ethylhexyl
vs
DEET Tertiary amide, meta‑methyl; secondary amides exhibit distinct LD₉₅ profile in class
Secondary vs. tertiary amide influences toxicity phenotype in carboxamide class
Direct assay data for this compound not reported
Insect Toxicant Carboxamide DEET Analog

Antiparasitic Activity Profile Against Leishmania spp.

N‑(2‑ethylhexyl)‑4‑methoxybenzamide has been tested in a Leishmania tropica growth inhibition assay at a single concentration of 15 µM, with positive hit activity recorded . Additionally, BindingDB entry BDBM50368311 reports a Ki of 1.68 mM (1.68 × 10⁻³ M) against Leishmania donovani protein‑L‑isoaspartate (D‑aspartate) O‑methyltransferase (PMII) in promastigote supernatant fraction [1]. These data suggest the compound may engage Leishmania protein methylation pathways. In contrast, the 2‑methoxy positional isomer and N‑(2‑ethylhexyl)benzamide (CAS 446838‑10‑4) have not been reported in Leishmania assays. Gibbilimbol‑B‑inspired N‑(2‑ethylhexyl)benzamide analogs have shown anti‑leishmanial activity with CC₅₀ >200 µM against mammalian cells, but the 4‑methoxy modification may alter both potency and selectivity .

Antiparasitic Activity
Reported
15 µM growth inhibition positive (L. tropica)
Ki = 1.68 mM against L. donovani PMII
Supports Leishmania screening; starting point for SAR around 4‑methoxy chemotype
Confirmatory IC₅₀ and selectivity studies needed
Leishmaniasis Antiparasitic Benzamide

Validated Application Scenarios


Carboxamide Insecticide Library Expansion

Researchers building focused libraries of substituted benzamides for mosquito toxicant screening can use this compound to interrogate the contribution of the para‑methoxy group and branched 2‑ethylhexyl chain to toxicity. The positional isomer pair (4‑methoxy vs. 2‑methoxy, CAS 551910‑71‑5) can be procured together to establish structure‑activity relationships, leveraging the >35‑fold LD₅₀ dynamic range reported for the carboxamide class in Aedes aegypti topical assays [1].

Leishmania Antiparasitic Screening and Hit Validation

The compound has generated preliminary positive hit data in Leishmania tropica growth inhibition (15 µM) and Leishmania donovani PMII enzyme inhibition (Ki = 1.68 mM) . Parasitology laboratories can procure this compound for hit confirmation, IC₅₀ determination, and expansion to analogs that modify the methoxy position and N‑alkyl chain, with the des‑methoxy analog (CAS 446838‑10‑4) serving as a logical in‑set negative control.

Reference Standard for Physicochemical Profiling

With verified TPSA (38.33 Ų), LogP (3.64), and well‑characterized NMR/FTIR spectra available in the KnowItAll spectral library [2], this compound can serve as a reference standard for calibrating computational models that predict membrane permeability or for developing HPLC methods for lipophilic amide separation in quality control laboratories.

Application
Selection Property
Validation Focus
Carboxamide insecticide library expansion
Para-methoxy, branched alkyl chemotype
LD₅₀ profiling in Aedes aegypti topical assays
Leishmania antiparasitic screening
PMII enzyme inhibition and growth inhibition profile
IC₅₀ determination and selectivity assessment
Physicochemical reference standard
Verified TPSA/LogP and spectral library data
Computational model calibration and HPLC method development
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